molecular formula C8H4F3IN2 B13040167 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B13040167
M. Wt: 312.03 g/mol
InChI Key: YBVKMFWSHQVMCO-UHFFFAOYSA-N
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Description

6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H4F3IN2. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar cyclocondensation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .

Scientific Research Applications

6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to the modulation of signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

6-iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-3-6-2-1-5(12)4-14(6)7/h1-4H

InChI Key

YBVKMFWSHQVMCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(F)(F)F)I

Origin of Product

United States

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